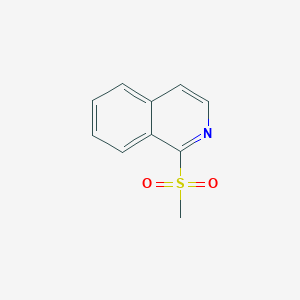

1-(Methylsulfonyl)isoquinoline

描述

The Isoquinoline (B145761) Nucleus: A Foundational Scaffold in Organic Chemistry

The isoquinoline moiety is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. smolecule.comnumberanalytics.comwikipedia.org This structural isomer of quinoline (B57606) was first isolated from coal tar in 1885. wikipedia.org The isoquinoline framework is not merely a synthetic curiosity; it is a privileged scaffold found in a vast array of natural products, most notably in isoquinoline alkaloids like papaverine, morphine, and berberine (B55584). numberanalytics.com The presence of this nucleus in such biologically active compounds has cemented its importance in medicinal chemistry and drug discovery. numberanalytics.comdrugbank.com Its derivatives have found applications in various fields, including the development of pharmaceuticals, agrochemicals, dyes, and materials with unique optical and electronic properties. smolecule.comnumberanalytics.comrsc.org

The Significance of Sulfone Functionalities in Synthetic and Material Science

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a highly versatile functional group in organic chemistry. Its strong electron-withdrawing nature significantly influences the chemical and physical properties of a molecule, such as its reactivity and stability. Sulfones are key intermediates in organic synthesis, allowing for a variety of chemical transformations. They can be converted into other functional groups and are instrumental in reactions like the Ramberg–Bäcklund reaction and Julia olefination for the formation of alkenes. In materials science, polymers containing sulfone groups are known for their high strength and resistance to high temperatures and oxidation. kisti.re.kr

Historical Context and Evolution of Research on Sulfonylated Isoquinolines

The study of isoquinoline derivatives has a long history, dating back to the late 19th century. numberanalytics.com While early research focused on the isolation and synthesis of naturally occurring isoquinoline alkaloids, the 20th century saw a surge in the development of synthetic methodologies to create novel isoquinoline-based structures. The introduction of the sulfonyl group onto the isoquinoline core marked a significant step in expanding the chemical space and potential applications of this heterocycle.

Research into sulfonylated isoquinolines has evolved to explore their unique reactivity. A notable area of investigation has been the nucleophilic substitution at the C-1 position of the isoquinoline ring, which is activated by the strongly electron-withdrawing sulfonyl group. jst.go.jprsc.org Kinetic studies have demonstrated that methylsulfonyl-substituted isoquinolines are significantly more reactive towards nucleophiles compared to their chloro-substituted counterparts. rsc.org This enhanced reactivity has been exploited to synthesize a variety of 1-substituted isoquinoline derivatives. jst.go.jp More recent research has focused on developing novel, efficient, and often metal-catalyzed or light-promoted methods to synthesize complex sulfonylated isoquinoline derivatives, such as indolo[2,1-a]isoquinolines, for potential applications in medicinal chemistry and materials science. rsc.orgrsc.org

Scope and Relevance of Current Academic Investigations into 1-(Methylsulfonyl)isoquinoline Chemistry

Current academic interest in this compound and its derivatives is primarily driven by its utility as a versatile synthetic intermediate. lookchem.com The high reactivity of the C-1 position makes it an excellent electrophile for the introduction of various substituents, enabling the construction of diverse molecular architectures. jst.go.jp Researchers are actively exploring its reactions with a wide range of nucleophiles, including Grignard reagents and carbanions, to generate novel 1-alkyl, 1-aryl, and other functionally substituted isoquinolines. jst.go.jp

Furthermore, the development of new synthetic routes to access sulfonylated isoquinolines continues to be an active area of research. This includes the exploration of domino reactions and cycloaddition strategies to build complex heterocyclic systems incorporating the this compound framework. mdpi.commdpi.comacs.org The ultimate goal of these investigations is often the synthesis of novel compounds with potential biological activity, drawing inspiration from the rich pharmacological history of the isoquinoline nucleus.

Chemical Properties of this compound

The following table summarizes some of the key chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 17075-21-7 | lookchem.com |

| Molecular Formula | C₁₀H₉NO₂S | lookchem.com |

| Molecular Weight | 207.25 g/mol | lookchem.com |

| Boiling Point | 445.5°C at 760 mmHg | lookchem.com |

| Density | 1.307 g/cm³ | lookchem.com |

| Refractive Index | 1.618 | lookchem.com |

Synthesis and Reactivity of this compound

A primary method for the synthesis of this compound involves the oxidation of 1-(methylthio)isoquinoline. jst.go.jp This transformation is typically achieved using a strong oxidizing agent like potassium permanganate. jst.go.jp

Once synthesized, this compound serves as a reactive intermediate, particularly for nucleophilic substitution reactions at the 1-position. The methylsulfonyl group acts as an excellent leaving group, facilitating the introduction of a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The carbon at the 1-position of this compound is highly electrophilic and readily undergoes substitution by various nucleophilic reagents. jst.go.jp

Reaction with Grignard Reagents: Treatment of this compound with Grignard reagents, such as phenylmagnesium bromide or alkylmagnesium halides, leads to the formation of 1-phenyl- or 1-alkyl-isoquinolines, respectively. jst.go.jp

Reaction with Active Methylene (B1212753) Compounds: In the presence of a strong base like sodium amide, this compound reacts with carbanions generated from active methylene compounds. For instance, reactions with ketones, ethyl malonate, and phenylacetonitrile (B145931) result in the substitution of the methylsulfonyl group with the corresponding carbanion. jst.go.jp

The following table provides a summary of some reported nucleophilic substitution reactions of this compound.

| Nucleophile | Reagent(s) | Product | Source |

| Phenyl | Phenylmagnesium bromide | 1-Phenylisoquinoline | jst.go.jp |

| Alkyl | Alkylmagnesium halide | 1-Alkylisoquinoline | jst.go.jp |

| Ketone Enolate | Ketone, Sodium amide | 1-(Ketoalkyl)isoquinoline | jst.go.jp |

| Malonic Ester Enolate | Ethyl malonate, Sodium amide | Ethyl 2-(isoquinolin-1-yl)malonate | jst.go.jp |

| Phenylacetonitrile Anion | Phenylacetonitrile, Sodium amide | 2-(Isoquinolin-1-yl)phenylacetonitrile | jst.go.jp |

Structure

3D Structure

属性

分子式 |

C10H9NO2S |

|---|---|

分子量 |

207.25 g/mol |

IUPAC 名称 |

1-methylsulfonylisoquinoline |

InChI |

InChI=1S/C10H9NO2S/c1-14(12,13)10-9-5-3-2-4-8(9)6-7-11-10/h2-7H,1H3 |

InChI 键 |

VSYAIJANWKDHIV-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)C1=NC=CC2=CC=CC=C21 |

产品来源 |

United States |

Chemical Reactivity and Transformation Pathways of 1 Methylsulfonyl Isoquinoline Systems

General Reactivity of the Isoquinoline (B145761) Ring System

The isoquinoline scaffold is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a complex electronic landscape where the two rings exhibit distinct reactivities. amerigoscientific.comslideshare.net The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, while the benzene ring is comparatively electron-rich. imperial.ac.uk This electronic disparity governs the regioselectivity of both electrophilic and nucleophilic attacks.

In electrophilic aromatic substitution (SEAr) reactions, the isoquinoline ring is generally less reactive than naphthalene (B1677914) but more reactive than pyridine. rsc.org The presence of the nitrogen atom deactivates the heterocyclic ring towards electrophilic attack. scribd.com Consequently, electrophilic substitution occurs preferentially on the more electron-rich carbocyclic (benzene) ring, primarily at the C5 and C8 positions. scribd.comshahucollegelatur.org.in

The reactivity of the unsubstituted isoquinoline molecule towards electrophiles follows a specific pattern. A quantitative study of the electrophilic reactivity for the neutral isoquinoline molecule established the positional reactivity order as: 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org This demonstrates that the C1 position is the most deactivated site for electrophilic attack, a result of its proximity to the electron-withdrawing nitrogen atom. rsc.org

The introduction of a potent electron-withdrawing group like the methylsulfonyl (-SO₂CH₃) moiety at the C1 position further exacerbates this deactivation. The sulfonyl group drastically reduces the electron density of the entire heterocyclic system, making electrophilic substitution even more challenging. Any such reaction would still be overwhelmingly directed to the benzenoid ring (positions 5 and 8), as the pyridinoid ring is rendered extremely electron-poor.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Isoquinoline

| Position | Relative Reactivity Rank rsc.org | Notes |

| C4 | 1 | Most reactive position in the neutral molecule. |

| C5 | 2 | Primary site of substitution on the benzenoid ring. |

| C7 | 2 | Reactivity equal to C5. |

| C8 | 3 | Secondary site of substitution on the benzenoid ring. |

| C6 | 4 | Less reactive position on the benzenoid ring. |

| C3 | 5 | Deactivated position in the pyridinoid ring. |

| C1 | 6 | Most deactivated position in the neutral molecule. |

Conversely, the electron-deficient nature of the pyridinoid ring makes it susceptible to nucleophilic attack. imperial.ac.uk In the unsubstituted isoquinoline molecule, nucleophilic substitution (SNA_r) occurs preferentially at the C1 position. scribd.comquora.com This preference is rationalized by the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate formed during the attack. The intermediate resulting from attack at C1 is more stable because the negative charge is delocalized onto the adjacent nitrogen and is also stabilized by the fused benzene ring, akin to a benzylic position. quora.com

The presence of the 1-methylsulfonyl group dramatically enhances the electrophilicity of the C1 position. The sulfonyl group is one of the most powerful electron-withdrawing groups, and its placement at C1 makes this carbon atom highly susceptible to attack by nucleophiles. This activation facilitates nucleophilic addition and substitution reactions, often under mild conditions. sioc-journal.cnrsc.org

Electrophilic Aromatic Substitution Patterns

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl group is not merely a passive activating substituent; it can actively participate in chemical transformations, primarily through redox reactions or by functioning as an excellent leaving group.

The sulfur atom in a methylsulfonyl group is in its highest oxidation state (+6), making it generally resistant to further oxidation. However, the sulfonyl group can undergo reduction, although this typically requires potent reducing agents or specific electrochemical conditions. Electrochemical methods have been developed for generating sulfonyl radicals from precursors, which can then participate in various cyclization and functionalization reactions. oup.commdpi.com While specific studies on the reduction of 1-(methylsulfonyl)isoquinoline are not prevalent, general principles suggest that reduction could potentially lead to the corresponding sulfinate or, under more forcing conditions, to a thiol derivative, though this would likely be accompanied by reduction of the heterocyclic ring.

The methylsulfonyl group is an exceptional leaving group in nucleophilic aromatic substitution reactions. Its ability to depart as a stable, resonance-delocalized methanesulfinate (B1228633) anion (CH₃SO₂⁻) makes the substitution process highly favorable.

A kinetic study directly compared the reactivity of methylsulfonyl-substituted heterocycles with their chloro-analogues in reactions with methoxide (B1231860) ions. The results showed that this compound is significantly more reactive than 1-chloroisoquinoline. rsc.org This enhanced reactivity is attributed to a lower energy of activation for the displacement of the methylsulfonyl group. rsc.org

Table 2: Comparative Reactivity in Nucleophilic Substitution

| Compound | Leaving Group | Relative Reactivity vs. Chloro-analogue rsc.org |

| This compound | -SO₂CH₃ | ~40-100 times more reactive |

| 1-Chloroisoquinoline | -Cl | 1 (Reference) |

Therefore, the methylsulfonyl group serves a dual purpose in nucleophilic substitution at the C1 position:

Activating Group: It strongly activates the C1 position towards nucleophilic attack by withdrawing electron density.

Leaving Group: It is an excellent leaving group, facilitating the completion of the substitution reaction.

Redox Chemistry of the Sulfonyl Moiety (Oxidation, Reduction)

Specific Reaction Classes

The unique electronic properties of this compound make it a versatile substrate for several classes of reactions.

The most prominent reaction class for this compound is Nucleophilic Aromatic Substitution (SNA_r) . Due to the factors described in section 3.2.2, a wide variety of nucleophiles can displace the methylsulfonyl group. These include alkoxides (like methoxide), amines, and carbanions, providing a powerful synthetic route to diverse 1-substituted isoquinoline derivatives. rsc.org

Furthermore, the electron-poor nature of the isoquinoline ring, enhanced by the sulfonyl group, suggests its potential use in [4+2] cycloaddition reactions , specifically inverse-electron-demand Diels-Alder reactions. In such reactions, the heterocyclic system acts as the diene or dienophile component, reacting with electron-rich partners. For instance, a related compound, 3-(methylsulfonyl)-1,2,4-triazine (B3078974), has been shown to react with enamines to produce tetrahydroisoquinolines, highlighting the utility of methylsulfonyl-activated heterocycles in constructing complex molecular frameworks. acs.org

Finally, the sulfonyl group can be a linchpin in various metal-catalyzed cross-coupling reactions . While direct examples involving this compound as the electrophilic partner are specialized, the principles of using sulfonyl groups in such transformations are well-established in organic synthesis. organic-chemistry.org

Inverse-Electron-Demand Diels-Alder Reactions

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition process involving an electron-poor diene and an electron-rich dienophile. smolecule.comwikipedia.org This is the reverse of the typical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. wikipedia.org In the context of this compound, the IEDDA pathway is most prominently featured in its synthesis, where an electron-deficient azadiene, activated by a methylsulfonyl group, reacts to form the core isoquinoline structure.

Detailed research has demonstrated the synthesis of 1-(methylsulfonyl)tetrahydroisoquinolines through the IEDDA reaction of a sulfonyl-activated 1,2,4-triazine (B1199460) with an electron-rich enamine. acs.org In this sequence, the 3-(methylsulfonyl)-1,2,4-triazine acts as the electron-poor 4π component. It reacts with an enamine, such as 1-pyrrolidino-1-cyclohexene, which serves as the 2π dienophile. acs.orgmdpi.com The reaction proceeds via an initial [4+2] cycloaddition, followed by the extrusion of nitrogen (a retro-Diels-Alder step) to form a dihydropyridine (B1217469) intermediate, which then tautomerizes to yield the final, more stable tetrahydroisoquinoline product. mdpi.comresearchgate.net This strategy highlights the crucial role of the methylsulfonyl group in lowering the LUMO energy of the azadiene, thereby facilitating the cycloaddition with the HOMO of the electron-rich alkene. wikipedia.org

Table 1: Synthesis of this compound Derivatives via IEDDA Reactions

| Electron-Poor Diene | Dienophile | Product | Yield | Reference |

|---|---|---|---|---|

| 5-(Methoxyiminoethyl)-3-(methylsulfonyl)-1,2,4-triazine | 1-Pyrrolidino-1-cyclohexene | 5,6,7,8-Tetrahydro-3-(1-methoxyiminoethyl)-1-methylsulfonylisoquinoline | 83% | mdpi.comresearchgate.net |

| 5-(Methoxyiminobutyl)-3-(methylsulfonyl)-1,2,4-triazine | 1-Pyrrolidino-1-cyclohexene | 5,6,7,8-Tetrahydro-3-(1-methoxyiminobutyl)-1-methylsulfonylisoquinoline | 70% | acs.org |

Cycloaddition Reactions with Diverse Substrates

Beyond the well-documented IEDDA pathway used in its synthesis, the electron-deficient nature of the this compound ring system makes it a potential substrate for other types of cycloaddition reactions. numberanalytics.com Cycloadditions are powerful ring-forming reactions classified by the number of π-electrons involved from each component. numberanalytics.comopenstax.org

One major class is the [3+2] cycloaddition, or 1,3-dipolar cycloaddition, which involves a three-atom, 4π-electron component (the 1,3-dipole) and a two-atom, 2π-electron component (the dipolarophile). numberanalytics.comorganic-chemistry.org Given the electronic properties of this compound, it is expected to act as a competent dipolarophile. The electron-withdrawing sulfonyl group at C1 significantly lowers the energy of the LUMO of the C3=C4 double bond, making it susceptible to attack by the HOMO of various 1,3-dipoles such as azides, nitrones, and azomethine ylides. nih.gov While specific studies on this compound in this role are not extensively detailed, the reactivity of analogous electron-poor aza-heterocycles supports this potential pathway for constructing novel, fused five-membered heterocyclic rings onto the isoquinoline core.

Other higher-order cycloadditions, such as [4+3] cycloadditions, provide routes to seven-membered rings and typically involve the reaction of a 1,3-diene with an allyl cation equivalent. organicreactions.org The participation of this compound in such reactions is less explored but remains a theoretical possibility for advanced synthetic applications.

Substitution Reactions at Various Positions

The most significant and well-documented reactivity of this compound is its propensity to undergo nucleophilic aromatic substitution (SNAr) at the C1 position. The methylsulfonyl group is a powerful activating group and an excellent leaving group, making the C1 carbon highly electrophilic and primed for attack by a wide array of nucleophiles. smolecule.comjst.go.jp The substitution is favored at this position because the resulting Meisenheimer-type intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom and across the adjacent benzene ring. quora.com

Research has shown that this compound reacts smoothly with strong carbon nucleophiles, including Grignard reagents and stabilized carbanions. jst.go.jp For instance, reaction with Grignard reagents like phenylmagnesium bromide or alkylmagnesium halides leads to the formation of 1-phenyl- and 1-alkyl-isoquinolines, respectively. Similarly, active methylene (B1212753) compounds such as ethyl malonate, phenylacetonitrile (B145931), and various ketones (in the presence of a strong base like sodium amide) readily displace the methylsulfonyl group to forge new carbon-carbon bonds at the C1 position. jst.go.jp

Table 2: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Phenyl Carbanion | Phenylmagnesium bromide | 1-Phenylisoquinoline | jst.go.jp |

| Alkyl Carbanion | Grignard Reagents (e.g., Alkyl-MgBr) | 1-Alkylisoquinoline | jst.go.jp |

| Ketone Enolates | Ketones (e.g., Acetone, Acetophenone) / Sodium Amide | 1-(Keto-alkyl)isoquinolines | jst.go.jp |

| Malonate Anion | Ethyl Malonate / Sodium Amide | 1-(Dicarboxyethylmethyl)isoquinoline | jst.go.jp |

| Cyanomethyl Anion | Acetonitrile / Sodium Amide | 1-(Cyanomethyl)isoquinoline | jst.go.jp |

| Phenylcyanomethyl Anion | Phenylacetonitrile / Sodium Amide | 1-(Phenylcyanomethyl)isoquinoline | jst.go.jp |

Skeletal Rearrangements and Ring Transformations

Skeletal editing, which involves the insertion, deletion, or reorganization of atoms within a molecular framework, represents a sophisticated strategy for molecular diversification. rsc.orgrsc.org Isoquinoline systems, particularly when activated, can participate in such transformations to yield rearranged or more complex polycyclic structures.

One notable example is the gold-catalyzed cascade reaction of specifically designed diynamides bearing a sulfonyl group. This process leads to the formation of sulfone-containing pyrrolo[2,1-a]isoquinolines, which are core structures of lamellarin alkaloids. acs.org Mechanistic studies revealed that this transformation involves a remarkable consecutive 1,2-migration of the sulfonyl group during the formation of the new pyrrole (B145914) ring, showcasing a complex skeletal reorganization directed by the metal catalyst. acs.org

In another pathway, thermal treatment of certain ketenimines bearing ortho-dithiolane substituents leads to the formation of isoquinoline-1-thiones. researchgate.net This reaction proceeds through a cascade involving a researchgate.net-hydride shift and a 6π-electrocyclization, followed by the degradation and extrusion of the dithiolane ring. This represents a significant ring transformation where the isoquinoline core is assembled via an intramolecular rearrangement. researchgate.net Furthermore, related isoquinolinium salts have been shown to undergo transformations into more complex systems like 11H-indolo[3,2-c]isoquinolines through thermal ring transformation of precursor salts, indicating the versatility of the isoquinoline skeleton in building advanced heterocyclic systems. researchgate.net

Molecular and Electronic Structure Investigations of 1 Methylsulfonyl Isoquinoline

Conformational Analysis and Stereochemical Characteristics

The study of the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is fundamental to understanding its physical and chemical behavior. libretexts.org For 1-(methylsulfonyl)isoquinoline, conformational analysis focuses on the spatial orientation of the methylsulfonyl group (-SO₂CH₃) relative to the planar isoquinoline (B145761) ring system.

Rotation around the single bond connecting the sulfur atom of the sulfonyl group to the C1 carbon of the isoquinoline ring is possible. However, this rotation is not entirely free due to steric hindrance between the oxygen atoms of the sulfonyl group and the hydrogen atom at the C8 position of the isoquinoline ring. This restricted rotation can lead to distinct, low-energy conformations, or rotational isomers (rotamers). The planarity of the isoquinoline ring itself is a key stereochemical feature, while the geometry around the sulfur atom is tetrahedral. windows.net

While this compound itself is not chiral, the introduction of substituents on the isoquinoline or methyl group could create stereogenic centers, leading to enantiomers or diastereomers. libretexts.org Furthermore, in related but more complex systems like 1,1'-biisoquinolines, hindered rotation around the central single bond can lead to a form of axial chirality known as atropisomerism. mdpi.com Although not present in the parent this compound, this highlights the stereochemical complexity that can arise in substituted isoquinoline systems.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular structures, properties, and reactivity, offering insights that can be difficult to obtain through experimental methods alone. wavefun.com

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetics of molecules like this compound. researchgate.net DFT calculations can be employed to determine a wide range of properties:

Optimized Geometry: Calculations can predict the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For this compound, this would clarify the preferred orientation of the methylsulfonyl group relative to the isoquinoline ring.

Electronic Properties: DFT is used to calculate the distribution of electrons within the molecule. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability. mdpi.com

Spectroscopic Properties: Theoretical methods can simulate spectra, such as NMR and IR, which can be compared with experimental data to confirm the molecular structure. mdpi.comnih.gov

Thermochemical Data: Thermodynamic properties like enthalpy of formation and Gibbs free energy can be computed, providing insight into the molecule's stability. nih.gov

In related isoquinoline derivatives, DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory) have been used to predict properties like the HOMO-LUMO gap and electrostatic potential, offering a template for how this compound could be studied.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4-5 eV | Indicates moderate reactivity and stability. |

| Dipole Moment | 4-6 D | Reflects the molecule's overall polarity. |

| S=O Bond Length | ~1.43 Å | Characteristic of the sulfonyl group. |

| O-S-O Bond Angle | ~119.5° | Defines the geometry of the sulfonyl group. |

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a dynamic picture of its conformational flexibility. By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent like water or DMSO), researchers can observe the rotation around the C1-S bond and map the conformational landscape. chemrxiv.orgrsc.org

These simulations can reveal:

The most populated conformational states.

The energy barriers between different conformations.

The influence of the solvent on the conformational preferences. chemrxiv.org

MD simulations are particularly useful for understanding how the molecule might adapt its shape to fit into a binding site of a protein, a key aspect in drug design. mdpi.com The simulations typically run for timescales ranging from nanoseconds to microseconds, tracking the trajectory of each atom based on a force field that describes the interatomic interactions. nih.govrsc.org

Understanding how a molecule reacts is crucial for its synthesis and application. Computational chemistry can predict the most likely pathways for chemical reactions by identifying the transition states—the highest energy points along a reaction coordinate. numberanalytics.comnumberanalytics.com

For this compound, theoretical methods can be used to model various reactions, such as nucleophilic aromatic substitution on the isoquinoline ring or reactions involving the sulfonyl group. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict which reactions are more likely to occur and under what conditions. numberanalytics.com DFT calculations are a common tool for locating transition states and calculating their energies. This predictive power allows for the optimization of reaction conditions and the design of new synthetic routes. numberanalytics.com

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the chemical structure of a molecule with its macroscopic properties (e.g., boiling point, solubility, or biological activity). researchgate.netnih.gov QSPR models are built by developing a mathematical equation that links calculated molecular descriptors to an experimentally measured property. unimore.it

For this compound, a QSPR study would involve:

Calculating a large number of molecular descriptors (e.g., topological, electronic, geometric).

Compiling a dataset of related molecules with known experimental properties.

Using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. plos.org

Such models can then be used to estimate the properties of new, unsynthesized compounds, accelerating the discovery process by prioritizing which molecules to synthesize and test. researchgate.netunimore.it

Prediction of Reaction Pathways and Transition States

Crystallographic Analysis and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can map the electron density and thus determine the exact positions of atoms, as well as the bond lengths and angles.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 1,2-dihydro-2-(methylsulfonyl)ferroceno[c]isoquinoline, provides valuable insights. nih.gov A crystallographic study of this compound would definitively establish the conformation of the methylsulfonyl group relative to the isoquinoline ring in the solid state. It would also reveal how the molecules pack together in the crystal lattice, highlighting any intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the crystal structure. researchgate.net

| Parameter | Example Value | Reference Compound |

|---|---|---|

| Crystal System | Orthorhombic | 4-phenylquinolin-2-(1H)-one researchgate.net |

| Space Group | Pbca | 4-phenylquinolin-2-(1H)-one researchgate.net |

| Unit Cell Dimension (a) | 7.382(2) Å | 4-phenylquinolin-2-(1H)-one researchgate.net |

| Unit Cell Dimension (b) | 21.795(3) Å | 4-phenylquinolin-2-(1H)-one researchgate.net |

| Unit Cell Dimension (c) | 14.066(5) Å | 4-phenylquinolin-2-(1H)-one researchgate.net |

Such structural elucidation is crucial for validating the results of theoretical calculations and providing a solid foundation for understanding the molecule's structure-property relationships.

Advanced Spectroscopic Analysis for Structural and Mechanistic Elucidation

The structural confirmation and analysis of reaction pathways involving this compound and its derivatives rely heavily on the interpretation of detailed NMR and FTIR spectra. These analytical techniques offer a window into the molecular world, allowing chemists to verify the successful synthesis of target compounds and to understand the intricate details of their chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide unique insights into the structure of isoquinoline derivatives.

In derivatives such as 1,2-dihydro-2-(methylsulfonyl)ferroceno[c]isoquinoline, the methyl protons of the sulfonamide group typically appear as a singlet in the ¹H NMR spectrum around δ 2.4–3.0 ppm. rsc.org The corresponding carbon atom of this methyl group resonates at approximately δ 37 ppm in the ¹³C NMR spectrum. rsc.org The protons on the isoquinoline core exhibit complex splitting patterns in the aromatic region of the ¹H NMR spectrum, generally between δ 7.0 and 9.0 ppm, with their precise chemical shifts and coupling constants being highly dependent on the substitution pattern. For instance, in isoquinoline itself, the H-1 proton appears at a downfield chemical shift due to its proximity to the nitrogen atom. The introduction of a methylsulfonyl group at the C-1 position is expected to significantly influence the chemical shift of the remaining protons on the isoquinoline ring system.

The following table summarizes typical ¹H NMR chemical shifts for protons in related isoquinoline structures, providing a reference for the analysis of this compound and its products.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (SO₂CH₃) | 2.4 - 3.0 | Singlet |

| Aromatic (Isoquinoline) | 7.0 - 9.0 | Multiplets |

Similarly, ¹³C NMR provides detailed information about the carbon skeleton. The carbon atoms of the isoquinoline ring typically resonate in the range of δ 120-160 ppm. The imine carbon (C-1) in isoquinoline derivatives often appears at a characteristic downfield shift. rsc.org

| Carbon | Typical Chemical Shift (δ, ppm) |

| Methyl (SO₂CH₃) | ~37 |

| Aromatic (Isoquinoline) | 120 - 160 |

| Imine (C=N) | ~157 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound and its derivatives, the methylsulfonyl group is a key feature with characteristic absorption bands.

The sulfonamide group (SO₂N) exhibits two strong and characteristic stretching vibrations: an asymmetric stretch (ν_as(SO₂)) typically found in the range of 1380–1340 cm⁻¹ and a symmetric stretch (ν_s(SO₂)) appearing around 1180–1160 cm⁻¹. rsc.org These intense bands are often diagnostic for the presence of the methylsulfonyl moiety in reaction products. rsc.org The aromatic C-H stretching vibrations of the isoquinoline ring are expected in the region of 3100–3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic system typically appear in the 1650–1400 cm⁻¹ range.

The table below outlines the characteristic FTIR absorption frequencies for key functional groups in methylsulfonyl-substituted isoquinoline derivatives.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1380 - 1340 | Strong |

| Sulfonamide (SO₂) | Symmetric Stretch | 1180 - 1160 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C/C=N | Stretch | 1650 - 1400 | Medium to Weak |

The combined application of these advanced spectroscopic techniques provides a comprehensive picture of the molecular structure of this compound and its reaction products. This detailed analysis is crucial for confirming synthetic outcomes and for elucidating the mechanisms of reactions involving this important class of heterocyclic compounds.

Mechanistic Investigations of Molecular Interactions for Isoquinoline Sulfone Scaffolds

General Principles of Isoquinoline-Derived Compound Interactions with Biological Systems

The isoquinoline (B145761) core is a recognized pharmacophore found in numerous natural products and synthetic compounds with a wide array of biological activities. japsonline.commdpi.com The addition of a sulfonyl group creates the isoquinoline-sulfone scaffold, which has been a focus of medicinal chemistry for its potential to modulate various biological processes. japsonline.com The interactions of these compounds with biological systems are governed by their ability to engage molecular targets, modulate enzyme activity, and influence cellular pathways.

Molecular Target Engagement Studies

Isoquinoline-sulfone derivatives are known to interact with a variety of molecular targets, primarily through non-covalent interactions. Their planar aromatic systems and the hydrogen-bonding capacity of the sulfonyl group facilitate binding to enzymes and receptors.

A primary class of targets for these scaffolds is protein kinases . nih.gov Many isoquinoline sulfonamides have been characterized as ATP-competitive inhibitors of serine/threonine protein kinases. nih.gov For example, derivatives have been developed as potent inhibitors of Rho-kinase, a key enzyme in cellular contraction and motility. nih.gov Other kinases targeted by isoquinoline derivatives include Protein Kinase A (PKA), Protein Kinase C (PKC), and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netrsc.org The methylsulfonyl-aniline substructure, in particular, is frequently employed in kinase inhibitor design due to its ability to form hydrogen bonds within ATP-binding pockets.

Beyond kinases, isoquinoline-based compounds have been shown to engage other significant targets:

Inosine-5′-monophosphate dehydrogenase (IMPDH) : This enzyme is crucial for the synthesis of guanine (B1146940) nucleotides. A study on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues identified IMPDH in Mycobacterium tuberculosis as the direct target, demonstrating the scaffold's potential for antimicrobial applications. researchgate.net

DNA : Some isoquinoline compounds are believed to exert their biological effects by binding to DNA and subsequently inhibiting the function of DNA-dependent enzymes like topoisomerases. biomolther.org

Receptors : Certain derivatives may bind to specific receptors involved in neurotransmission or cell signaling, thereby modulating their activity.

Enzyme Activity Modulation Mechanisms

The primary mechanism by which isoquinoline-sulfone compounds modulate enzyme activity is through competitive inhibition . nih.gov In the case of protein kinases, these compounds typically occupy the ATP-binding site, preventing the natural substrate, ATP, from binding and thus blocking the phosphorylation of target proteins. nih.gov The development of (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P) as a highly selective Rho-kinase inhibitor exemplifies this mechanism. Its affinity for Rho-kinase (Kᵢ = 1.6 nM) is significantly higher than for other kinases like PKA (Kᵢ = 630 nM) and PKC (Kᵢ = 9270 nM). nih.gov

The inhibitory activity of these scaffolds extends to other enzyme classes as well. For instance, spiro-isoquinoline compounds have been shown to inhibit acetylcholinesterase, which is critical for regulating acetylcholine (B1216132) levels in synaptic clefts. The mechanism often involves the inhibitor binding to the enzyme's active site, which blocks substrate access and subsequent catalysis.

The following table summarizes the inhibitory activity of representative isoquinoline-sulfone derivatives against various enzymes.

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Mechanism of Action |

| Isoquinolinesulfonamides | Rho-Kinase | 1.6 nM (for H-1152P) | ATP-Competitive Inhibition |

| Isoquinolinesulfonamides | Protein Kinase A (PKA) | 630 nM (for H-1152P) | ATP-Competitive Inhibition |

| Isoquinolinesulfonamides | Protein Kinase C (PKC) | 9270 nM (for H-1152P) | ATP-Competitive Inhibition |

| Isoquinoline-Imidazo[1,2-a]Pyridine Sulfonyls | EGFR | IC₅₀ = 0.412 - 0.467 µM | Kinase Inhibition |

| 1-(5-isoquinolinesulfonyl)piperazine analogues | M. tuberculosis IMPDH | IC₅₀ values vary by analogue | Enzyme Inhibition |

This table is generated based on data from related isoquinoline-sulfone compounds, not specifically 1-(Methylsulfonyl)isoquinoline. Data sourced from nih.govresearchgate.netresearchgate.net.

Cellular Pathway Modulation (e.g., Membrane Permeability, Biofilm Formation)

The engagement of molecular targets by isoquinoline-sulfone compounds leads to the modulation of broader cellular pathways.

Signaling Pathway Modulation: Derivatives of 6-(methylsulfonyl)isoquinolin-1(2H)-one are suggested to influence critical inflammatory and cancer progression pathways such as NF-κB and MAPK. The inhibition of Rho-kinase by specific isoquinoline sulfonamides directly impacts pathways related to cell structure and motility, suppressing the phosphorylation of downstream targets like the myristoylated alanine-rich C-kinase substance (MARCKS) in neuronal cells. nih.gov

Membrane Permeability: The interaction of small molecules with the cell membrane can alter its physicochemical properties, including fluidity and permeability. nih.gov While direct studies on this compound are absent, research on related structures suggests that the lipophilicity and amphiphilicity of isoquinoline derivatives allow them to interact with and potentially disrupt cell membranes. nih.govresearchgate.net Preliminary mechanistic work on certain isoquinoline-3-acylhydrazone derivatives containing a disulfone moiety indicated they could increase bacterial membrane permeability, contributing to their antibacterial effect. researchgate.net The methylsulfonyl group itself is often included in drug design to enhance a compound's polarity and solubility, which can influence its ability to cross cellular membranes.

Biofilm Formation: Bacterial biofilms are a significant challenge in infectious diseases, and compounds that inhibit their formation are of great interest. The isoquinoline alkaloid berberine (B55584) has been reported to inhibit biofilm formation in various bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus, often by interfering with quorum sensing (QS) signaling pathways. nih.govmdpi.com Molecular docking studies suggest that berberine may act as an inhibitor of the QS receptors LasR and RhlR. mdpi.com A study on novel isoquinoline-3-carboxylic acid derivatives also found that the lead compound could inhibit both bacterial motility and biofilm formation. researchgate.net

Elucidation of Specific Binding Modes through Molecular Docking Studies

Molecular docking simulations have been instrumental in visualizing the binding modes of isoquinoline-sulfone scaffolds within the active sites of their protein targets. mdpi.comorientjchem.org These studies provide a rational basis for observed biological activities and guide further drug design.

Docking studies of isoquinoline-tethered quinazoline (B50416) derivatives into the HER2 kinase domain revealed key interactions. rsc.org Similarly, simulations of imidazo[1,2-a]pyridine-isoquinoline sulfonyl derivatives with the EGFR receptor helped rationalize their inhibitory activity, with calculated binding energies correlating with experimental IC₅₀ values. researchgate.net

For antimicrobial applications, docking of pyrrolo[1,2-a]quinoline (B3350903) derivatives into essential mycobacterial enzymes like Pks13 and DprE1 has been performed to understand their binding affinities and interactions. mdpi.com In the case of 1-(5-isoquinolinesulfonyl)piperazine analogues targeting M. tuberculosis IMPDH, X-ray crystallography and docking revealed that the compounds bind to the NAD-binding pocket of the enzyme. researchgate.net

Common interactions observed in these docking studies include:

Hydrogen Bonds: The sulfonyl group (-SO₂-) is a key hydrogen bond acceptor, often interacting with backbone amides or specific residues in the protein's active site.

Hydrophobic and Aromatic Interactions: The planar isoquinoline ring system frequently engages in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the binding pocket. mdpi.com

The following table presents representative findings from molecular docking studies on related compounds.

| Compound Class/Derivative | Protein Target | Key Interacting Residues (Predicted) | Predicted Binding Affinity (Example) |

| Indole-Quinoline Derivative (SM7) | STAT3, BCL2, MMP9 | Not specified | Stable binding observed |

| Pyrrolo[1,2-a]quinoline derivatives | M. tuberculosis Pks13 | Not specified | High affinity predicted |

| Isoquinoline-Imidazo[1,2-a]Pyridine Sulfonyls | EGFR | Not specified | Energies correlate with IC₅₀ |

| (E)-N'-((5-nitrofuran-2-yl)methylene)quinoline-8-sulfonohydrazide | C. albicans Als3 | Tyr21 (H-bond) | Favorable hydrophobic/aromatic interactions |

This table is generated based on data from related isoquinoline derivatives. Data sourced from researchgate.netmdpi.comorientjchem.orgmdpi.com.

Structure-Activity Relationship (SAR) Insights into Mechanistic Potency

Structure-activity relationship (SAR) studies investigate how chemical modifications to a scaffold affect its biological activity, providing crucial insights for optimizing potency and selectivity. mdpi.com For the isoquinoline-sulfone scaffold, several key structural features have been identified as important for activity.

A study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives against the AKR1C3 enzyme highlighted the importance of specific molecular descriptors in predicting bioactivity. japsonline.com Research on 1-(5-isoquinolinesulfonyl)piperazine analogues against M. tuberculosis IMPDH established the following SAR insights researchgate.net:

The Isoquinoline Moiety: The nitrogen atom within the isoquinoline ring was found to be essential for whole-cell activity, likely playing a role in compound uptake. researchgate.net

The Piperazine (B1678402) Ring: Modifications to this linker region were explored, with an ethylenediamine (B42938) compound showing promise for further development. researchgate.net

Substituents: The nature of the group attached to the piperazine ring was critical. The presence of a cyclohexyl group was important for activity, and replacing it with other groups often led to a loss of potency. researchgate.net

Derivatization Strategies and Structural Diversification of the 1 Methylsulfonyl Isoquinoline Scaffold

Modification of the Isoquinoline (B145761) Core

The functionalization of the isoquinoline nucleus at specific positions is a key strategy for tuning the physicochemical and biological properties of the resulting molecules. The electron-deficient nature of the pyridine (B92270) ring in isoquinoline, further accentuated by the methylsulfonyl group, directs nucleophilic substitutions primarily to the C-1 position.

Introduction of Substituents at C-1, C-3, and C-4 Positions

The C-1 position of the isoquinoline ring is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. quora.com This reactivity is exploited for the introduction of various substituents. For instance, direct metalation at C-1, followed by reaction with electrophiles, allows for the installation of alkyl or other functional groups. beilstein-journals.org A notable method involves the direct metalation of a protected 7-hydroxy-6-methoxyisoquinoline with a Knochel–Hauser base, followed by a cuprate-mediated methylation to introduce a methyl group at the C-1 position. beilstein-journals.org

The functionalization at the C-3 and C-4 positions is less straightforward. However, cascade reactions that proceed through dearomatization of the isoquinoline ring can enable the introduction of substituents at these positions. d-nb.info For example, the reductive functionalization of isoquinolinium salts can lead to the formation of substituted tetrahydroisoquinolines where new groups are incorporated at the C-4 position. d-nb.info Furthermore, a versatile synthesis of substituted isoquinolines has been developed where lithiated o-tolualdehyde tert-butylimines condense with nitriles, and the resulting intermediates can be trapped with various electrophiles to afford highly substituted isoquinolines, including those functionalized at C-3 and C-4. nih.gov The lack of reactivity at the C-3 position often presents a synthetic challenge. researchgate.net

| Position | Method | Type of Substituent Introduced | Reference |

| C-1 | Direct Metalation/Electrophilic Quench | Alkyl groups (e.g., methyl) | beilstein-journals.org |

| C-1 | Chichibabin-type reaction | Amino group | uomustansiriyah.edu.iq |

| C-3, C-4 | Reductive functionalization of isoquinolinium salts | Various electrophiles (enones, imides, etc.) | d-nb.info |

| C-3, C-4 | Condensation of lithiated imines with nitriles | Aryl, alkyl groups | nih.gov |

N-Substitution and Heteroatom Derivatization

The nitrogen atom in the isoquinoline ring is basic and readily reacts with alkyl and acyl halides to form quaternary isoquinolinium salts. uomustansiriyah.edu.iq This N-substitution is a fundamental derivatization strategy. The quaternization not only modifies the electronic properties but also activates the ring system for further reactions.

Heteroatom derivatization involves the introduction of atoms other than carbon or hydrogen onto the isoquinoline scaffold. This can include the introduction of sulfur or other heteroatoms. For example, treatment of 4-substituted quinolinium salts with a K3[Fe(CN)6]/NaOH system can lead to the formation of 2-quinolinones, and subsequent reactions can introduce a methylthio group at the C-3 position, which can be further oxidized to a sulfinyl group. clockss.org

Annellation and Fused Heterocyclic System Formation

Fusing additional heterocyclic rings onto the 1-(methylsulfonyl)isoquinoline scaffold leads to the creation of complex, polycyclic systems with unique three-dimensional structures and potentially novel properties.

Benzo-Fused Isoquinolines

The synthesis of benzo-fused isoquinolines, such as benzo[h]isoquinoline, can be achieved through methods like Suzuki or Negishi cross-coupling reactions followed by a base-induced cyclization to form the central ring. researchgate.net These approaches allow for the substitution of each ring of the resulting benzo-isoquinoline core. researchgate.net The Pomeranz–Fritsch reaction, starting from naphthaldehydes, also provides a route to unsubstituted benzo[h]isoquinolines. researchgate.net

Triazolo- and Thiadiazolyl-Isoquinoline Systems

The fusion of triazole and thiadiazole rings to the isoquinoline scaffold has been accomplished through various cyclization strategies. For instance, Current time information in Bangalore, IN.bham.ac.ukresearchgate.nettriazolo[3,4-a]isoquinolines can be synthesized from the reaction of 1-methylisoquinoline (B155361) with hydrazonoyl halides. researchgate.net A catalyst-free 5-exo-dig cyclization of 1-hydrazinylisoquinoline (B93899) with chloroethynylphosphonates also yields 1-methylphosphonylated Current time information in Bangalore, IN.bham.ac.ukresearchgate.nettriazolo[3,4-a]isoquinolines. beilstein-journals.org

Similarly, thiadiazolyl-isoquinoline derivatives can be prepared. One method involves the reaction of thioanilides, derived from 1-methylisoquinoline, with hydrazonoyl halides to form Current time information in Bangalore, IN.researchgate.netnih.govthiadiazolyl isoquinolines. researchgate.netresearchgate.net

| Fused System | Starting Material | Key Reaction | Reference |

| Current time information in Bangalore, IN.bham.ac.ukresearchgate.netTriazolo[3,4-a]isoquinoline | 1-Methylisoquinoline | Reaction with hydrazonoyl halides | researchgate.net |

| Current time information in Bangalore, IN.bham.ac.ukresearchgate.netTriazolo[3,4-a]isoquinoline | 1-Hydrazinylisoquinoline | 5-exo-dig cyclization with chloroethynylphosphonates | beilstein-journals.org |

| Current time information in Bangalore, IN.researchgate.netnih.govThiadiazolyl isoquinoline | 1-Methylisoquinoline-derived thioanilide | Reaction with hydrazonoyl halides | researchgate.netresearchgate.net |

Indolo- and Benzimidazo-Isoquinoline Frameworks

The synthesis of indolo- and benzimidazo-isoquinoline frameworks represents a significant area of research due to the biological relevance of these fused systems. mdpi.comscispace.com

Indolo[2,1-a]isoquinolines: These can be prepared through various methods, including radical cyclization processes starting from 2-arylindoles. scispace.com For example, a CuBr2-catalyzed sulfonation/cyclization of activated alkenes with substituted-thiosulfonates has been used to synthesize sulfonyl-substituted indolo[2,1-a]isoquinolines. scispace.comnih.gov Another approach involves a metal-free, three-component reaction of 2-aryl-N-acryloyl indoles, sulfur dioxide (using a surrogate), and aryldiazonium salts. rsc.org

Benzimidazo[2,1-a]isoquinolines: The synthesis of these tetracyclic compounds often involves the formation of the benzimidazole (B57391) ring (Ring B) or the isoquinoline ring (Ring C), or both simultaneously. mdpi.com Copper-catalyzed annulation between o-alkynylbenzonitriles and o-iodoanilines is one method to construct this framework. mdpi.com A one-pot method has been developed for the synthesis of silyl- or methyl-substituted benzimidazo[2,1-a]isoquinoline-6(5H)-ones via a copper(II)-initiated radical addition and cyclization of 2-arylbenzimidazoles. nih.gov Metal-free syntheses have also been reported, for instance, through the C-H cycloamination of N-phenyl-1-aminoisoquinoline catalyzed by hypervalent iodine. mdpi.com

| Fused Framework | Synthetic Strategy | Key Features | Reference |

| Indolo[2,1-a]isoquinoline | CuBr2-catalyzed sulfonation/cyclization | Forms C-S and C-C bonds simultaneously | scispace.comnih.gov |

| Indolo[2,1-a]isoquinoline | Metal-free three-component reaction | Utilizes sulfur dioxide surrogate | rsc.org |

| Benzimidazo[2,1-a]isoquinoline | Copper-catalyzed annulation | Reaction of o-alkynylbenzonitriles and o-iodoanilines | mdpi.com |

| Benzimidazo[2,1-a]isoquinoline | Copper(II)-initiated radical cyclization | One-pot synthesis from 2-arylbenzimidazoles | nih.gov |

| Benzimidazo[2,1-a]isoquinoline | Metal-free C-H cycloamination | Hypervalent iodine catalysis | mdpi.com |

Thieno- and Pyrimidothieno-Isoquinoline Constructs

The fusion of thiophene (B33073) and pyrimidine (B1678525) rings to the isoquinoline framework introduces heteroatoms that can significantly modulate the electronic properties and biological activity of the resulting compounds. Research has demonstrated synthetic routes to novel thieno[2,3-c]isoquinolines and pyrimidothienoisoquinolines.

One approach involves the intramolecular Thorpe–Ziegler cyclization of 2-(cyanomethyl)-N-aryl-1-(methylthio)isoquinoline-3-carboxamide derivatives. For instance, stirring compounds like 7-acetyl-6-aryl-2-(N-arylcarbamoyl)-5,8-dimethyl-8,9-dihydrothieno[2,3-c]isoquinolines in methanol (B129727) with sodium methoxide (B1231860) leads to cyclization and subsequent aromatization, yielding the corresponding 7-acetyl-1-amino-6-aryl-2-N-(arylcarbamoyl)-5,8-dimethyl-8,9-dihydrothieno[2,3-c]isoquinolines in nearly quantitative yields. acs.org

Further elaboration of these thieno[2,3-c]isoquinoline systems can be achieved. For example, heating 7-acetyl-1-amino-2-(N-(p-tolyl)carbamoyl)-5,8-dimethyl-6-(p-tolyl)-8,9-dihydrothieno[2,3-c]isoquinoline with triethyl orthoformate in glacial acetic acid results in the formation of a pyrimidothienoisoquinoline derivative. acs.orgnih.gov The structures of these complex heterocyclic systems have been confirmed using spectroscopic methods such as IR and ¹H NMR. acs.orgnih.gov

A different strategy for accessing thieno[3,2-f]isoquinolines involves a combination of palladium-catalyzed Sonogashira and Suzuki–Miyaura cross-coupling reactions, followed by acid-mediated cycloisomerizations. This methodology offers a convenient route to a variety of thieno[3,2-f]isoquinolines and can be extended to synthesize benzothieno[3,2-f]isoquinolines, a novel heterocyclic system. The reactions are generally high-yielding and utilize readily available starting materials.

Table 1: Synthesis of Thieno- and Pyrimidothieno-Isoquinoline Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 7-acetyl-6-aryl-2-(N-arylcarbamoyl)-5,8-dimethyl-8,9-dihydrothieno[2,3-c]isoquinolines | Sodium methoxide, Methanol, Room Temperature | 7-acetyl-1-amino-6-aryl-2-N-(arylcarbamoyl)-5,8-dimethyl-8,9-dihydrothieno[2,3-c]isoquinolines | ~100 | acs.org |

| 7-acetyl-1-amino-2-(N-(p-tolyl)carbamoyl)-5,8-dimethyl-6-(p-tolyl)-8,9-dihydrothieno[2,3-c]isoquinoline | Triethyl orthoformate, Glacial acetic acid, Heat | Pyrimidothienoisoquinoline derivative | Not Specified | acs.orgnih.gov |

| Substituted 3-bromothieno[3,2-b]pyridine | Alkyne, Pd(PPh₃)₄, CuI, Et₃N, 80°C | Substituted 3-alkynylthieno[3,2-b]pyridine | Not Specified | |

| Substituted 3-alkynylthieno[3,2-b]pyridine | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/Ethanol/H₂O, Reflux | Thieno[3,2-f]isoquinoline derivatives | High |

Ferrocene-Annellated Isoquinoline Systems

The incorporation of a ferrocenyl moiety into the isoquinoline structure results in unique organometallic compounds with potential applications in catalysis and materials science. A key strategy for synthesizing ferrocene-annellated isoquinolines involves palladium-catalyzed C-H bond activation and cyclization.

The synthesis begins with the preparation of [(methylsulfonyl)amino]ferrocene from aminoferrocene and methanesulfonyl chloride. rsc.org This is followed by N-alkylation with a suitable bromo-benzyl bromide derivative. The resulting N-[(bromoaryl)methyl]-N-(methylsulfonyl)aminoferrocenes undergo intramolecular C-H bond activation and C-C bond formation, catalyzed by a palladium complex, to yield 1,2-dihydro-2-(methylsulfonyl)ferroceno[c]isoquinolines. rsc.orgrsc.org This method has been successfully applied to create not only the basic ferroceno[c]isoquinoline system but also homologous compounds with additional fused benzene (B151609) rings. rsc.org

The reaction conditions for the cyclization step have been optimized. For example, the conversion of N-(2-bromobenzyl)-N-(methylsulfonyl)aminoferrocene to 1,2-dihydro-2-(methylsulfonyl)ferroceno[c]isoquinoline was studied with various palladium catalysts, bases, and solvents. researchgate.net The use of a specific palladium precatalyst in toluene with potassium acetate (B1210297) as the base was found to be effective. researchgate.net The resulting racemic products can be separated into their enantiomers using chiral chromatography. rsc.orgrsc.org

These ferrocene-annellated isoquinolines are stable, crystalline solids and have been thoroughly characterized by spectroscopic techniques (NMR, FTIR, UV-vis), mass spectrometry, and single-crystal X-ray diffraction analysis. rsc.orgrsc.org The representative compound, 1,2-dihydro-2-(methylsulfonyl)ferroceno[c]isoquinoline, can be further modified, for instance, by converting it into the unstable ferroceno[c]isoquinoline and then into a heterobimetallic Fe/Ru complex. rsc.orgrsc.org

Table 2: Key Steps in the Synthesis of Ferrocene-Annellated Isoquinolines

| Reactants | Catalyst/Reagents | Product | Key Transformation | Reference |

|---|---|---|---|---|

| Aminoferrocene, Methanesulfonyl chloride | Pyridine, THF | [(Methylsulfonyl)amino]ferrocene | Sulfonylation | rsc.org |

| [(Methylsulfonyl)amino]ferrocene, 2-Bromobenzyl bromide | Base (e.g., Cs₂CO₃), Acetonitrile | N-(2-bromobenzyl)-N-(methylsulfonyl)aminoferrocene | N-Alkylation | researchgate.net |

| N-(2-bromobenzyl)-N-(methylsulfonyl)aminoferrocene | Pd catalyst, Base (e.g., K₂CO₃), Toluene | 1,2-Dihydro-2-(methylsulfonyl)ferroceno[c]isoquinoline | Intramolecular C-H activation/C-C bond formation | rsc.orgrsc.orgresearchgate.net |

| 1,2-Dihydro-2-(methylsulfonyl)ferroceno[c]isoquinoline | [(η⁵-C₅Me₅)Ru(MeCN)₃][PF₆] | Heterobimetallic Fe/Ru bis-metallocene complex | Complexation | rsc.orgrsc.org |

Chiral Synthesis and Enantioselective Methodologies

The development of enantioselective methods for the synthesis of chiral isoquinoline derivatives is of significant interest due to the prevalence of these structures in biologically active natural products and pharmaceuticals. nih.gov While direct enantioselective syntheses starting from or leading to this compound are not extensively detailed in the provided context, the broader strategies for achieving chirality in isoquinoline systems are relevant.

One established approach to obtaining enantiomerically pure compounds is the resolution of racemates. For instance, racemic 1,2-dihydro-2-(methylsulfonyl)ferroceno[c]isoquinoline, synthesized via palladium-catalyzed cyclization, has been successfully separated into its individual enantiomers by means of chiral chromatography. rsc.orgrsc.org

Another powerful strategy is asymmetric synthesis, which aims to create a specific enantiomer directly. libretexts.org This is often achieved using chiral catalysts or auxiliaries that can influence the stereochemical outcome of a reaction. libretexts.orgchiralpedia.com In the context of isoquinolines, this can involve various transformations, such as asymmetric hydrogenation, where a prochiral substrate is reduced to a chiral product using a chiral metal-ligand complex. nih.gov

For axially chiral biaryl compounds, such as 1-(1-naphthyl)isoquinolines, enantioselective synthesis can be approached through ligand coupling reactions involving chiral sulfoxides. Although attempts to use optically enriched 1-(tert-butylsulfinyl)isoquinoline as a chiral auxiliary in a coupling reaction resulted in racemization, the principle of using chiral sulfoxides has been successfully applied to the synthesis of other chiral biaryl systems. researchgate.net This highlights the potential for developing tailored chiral auxiliaries for the asymmetric synthesis of this compound derivatives.

The asymmetric synthesis of isoquinoline alkaloids has been a major focus, employing both diastereoselective and enantioselective catalytic methods. nih.gov These strategies include modern variations of classic syntheses like the Pictet-Spengler and Bischler-Napieralski reactions, as well as methods that construct the nitrogen-containing ring through various bond formations. nih.gov

Table 3: Approaches to Chiral Isoquinoline Synthesis

| Method | Description | Example Context | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Chromatography | Separation of a racemic mixture into its constituent enantiomers. | Resolution of racemic 1,2-dihydro-2-(methylsulfonyl)ferroceno[c]isoquinoline. | Post-synthesis separation. | rsc.orgrsc.org |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction, leading to an enantiomerically enriched product. | Asymmetric hydrogenation of imines or enamines to produce chiral amines. | Enantioselective bond formation. | nih.gov |

| Chiral Auxiliaries | A chiral moiety temporarily incorporated into the substrate to direct the stereochemical course of a reaction. | Use of optically active sulfoxides in ligand coupling reactions for the synthesis of axially chiral biaryls. | Stereocontrol via a removable chiral group. | researchgate.net |

| Dynamic Kinetic Resolution | Combination of in-situ racemization of the starting material with a stereoselective reaction, allowing for a theoretical yield of up to 100% of a single enantiomer. | Enantioselective synthesis of atropisomeric biaryl pyridine and isoquinoline N-oxides. | Conversion of a racemate to a single enantiomeric product. | researchgate.net |

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The 1-(Methylsulfonyl)isoquinoline scaffold is a valuable building block in organic synthesis, primarily due to the electronic properties conferred by the methylsulfonyl (-SO₂CH₃) group. This group is a potent electron-withdrawing moiety, which enhances the polarity and stability of the compound, making it a versatile intermediate for constructing more complex molecules. The reactivity of the isoquinoline (B145761) core can be tuned by the sulfonyl group, facilitating a range of chemical transformations.

Derivatives of methylsulfonyl-isoquinoline are crucial intermediates in the synthesis of various bioactive compounds. For instance, 6-(Methylsulfonyl)isoquinolin-1(2H)-one is a key precursor for developing Rho-kinase inhibitors, which are investigated for treating cardiovascular diseases like hypertension. The presence of the methylsulfonyl group allows for the introduction of various substituents to modulate pharmacological activity. Similarly, (E)-4-(2-(methylsulfonyl)vinyl)isoquinoline acts as an intermediate for synthesizing more elaborate heterocyclic systems, leveraging the reactivity of its vinyl and sulfonyl components. smolecule.com

Modern synthetic methodologies have further expanded the utility of this scaffold. Palladium-catalyzed C-H bond activation and cyclization of N-[(bromoaryl)methyl]-N-(methylsulfonyl)aminoferrocenes have been developed to produce complex structures like 1,2-dihydro-2-(methylsulfonyl)ferroceno[c]isoquinoline. rsc.org This demonstrates the role of the methylsulfonyl group in directing and enabling advanced C-C bond formations. rsc.org Furthermore, sequential reactions, such as copper-mediated cyclization followed by palladium-catalyzed cross-coupling, can be used with related precursors to generate highly functionalized isoquinolines, highlighting the scaffold's compatibility with diverse catalytic systems. nih.gov The reactivity of the isoquinoline system can also be exploited in alkylation reactions, where precursors like 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline can be alkylated at the 4-position, showcasing the nucleophilic character of the activated ring. rsc.org

Table 1: Selected Synthetic Transformations Involving the Methylsulfonyl-Isoquinoline Scaffold This table is interactive. Click on the headers to sort the data.

| Precursor/Intermediate | Reaction Type | Key Reagents | Product Type | Significance | Reference |

|---|---|---|---|---|---|

| 6-(Methylsulfonyl)isoquinolin-1(2H)-one | Derivatization | Various | Rho-Kinase Inhibitors | Synthesis of bioactive compounds for cardiovascular research. | |

| (E)-4-(2-(methylsulfonyl)vinyl)isoquinoline | Cyclization/Addition | Nucleophiles | Complex heterocycles | Building block for more intricate molecular architectures. | smolecule.com |

| N-[(bromoaryl)methyl]-N-(methylsulfonyl)aminoferrocenes | Pd-catalyzed C-H Activation | Pd catalyst | 1,2-dihydro-2-(methylsulfonyl)ferroceno[c]isoquinoline | Access to complex, planar-chiral organometallic compounds. | rsc.org |

| 2-Alkynylbenzaldehyde O-methyl oximes | Cyclization/Cross-coupling | CuX₂, Pd catalyst, Arylboronic acids | 4-Arylisoquinolines | Efficient assembly of functionalized isoquinolines. | nih.gov |

| 3,4-Dihydro-6,7-dimethoxy-1-methylisoquinoline | Alkylation | NaH, DMSO, Electrophile | 4-Substituted isoquinolines | Demonstrates reactivity of the isoquinoline core for C-C bond formation. | rsc.org |

Catalytic Applications and Ligand Design

The structural features of this compound make it and its derivatives promising candidates for ligand design in transition metal catalysis. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex, and its design is crucial for controlling the catalyst's activity and selectivity. savemyexams.comstudymind.co.uk The isoquinoline moiety contains a nitrogen atom with a lone pair of electrons, while the methylsulfonyl group has two oxygen atoms, both of which can serve as potential coordination sites for metal ions. nih.gov

The development of chiral catalysts for asymmetric reactions is a significant area where isoquinoline-based ligands have been explored. For example, chiral tetradentate iron complexes incorporating isoquinoline moieties have been designed and synthesized for use in asymmetric oxidation reactions, such as the enantioselective epoxidation of alkenes. acs.org The rigid structure of the isoquinoline ring helps create a well-defined chiral environment around the metal center, which is essential for achieving high selectivity. acs.org The ability to modify the isoquinoline scaffold, for instance by introducing aryl groups at specific positions, allows for the fine-tuning of the catalyst's structural and electronic properties. acs.org

Furthermore, isoquinoline sulfonamides have been studied extensively as inhibitors of protein kinases, which are enzymes that often utilize a metal ion (as part of an ATP-Mg²⁺ complex) in their active site. pnas.org The crystal structure of casein kinase-1 complexed with an isoquinoline sulfonamide inhibitor reveals how the isoquinoline ring and the sulfonamide group interact within the ATP-binding pocket. pnas.org This provides valuable insights into the non-covalent interactions that govern the binding of this scaffold, which are directly applicable to the rational design of new ligands for catalysis. The isoquinoline nitrogen can form critical hydrogen bonds, while the rest of the structure makes important hydrophobic contacts, demonstrating how the scaffold can be optimized for selective binding to a target metal center. pnas.org

Table 2: Isoquinoline Derivatives in Ligand Design and Catalysis This table is interactive. Click on the headers to sort the data.

| Isoquinoline Derivative Type | Metal | Application Area | Key Structural Feature | Significance | Reference |

|---|---|---|---|---|---|

| Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine | Iron (Fe) | Asymmetric Oxidation (Epoxidation) | Tetradentate N₄ ligand | Creates a defined chiral environment for enantioselective catalysis. | acs.org |

| Isoquinoline Alkaloids | Iron (Fe), Copper (Cu) | Metal Chelation Studies | Nitrogen and hydroxyl groups | Fundamental study of metal-ligand interactions relevant to catalysis and biology. | nih.gov |

| Isoquinoline Sulfonamides | N/A (Enzyme Inhibition) | Protein Kinase Inhibition | N-atom of isoquinoline, sulfonamide group | Provides structural basis for designing selective metal-binding agents. | pnas.org |

| (RS)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline | Palladium (Pd) | Cross-Coupling Reactions | P,N-chelating ligand | A building block for creating catalysts for C-C bond formation. |

Integration into Advanced Functional Materials (e.g., Optoelectronic Materials)

The isoquinoline framework is a component in the design of advanced functional materials, particularly for optoelectronic applications such as Organic Light-Emitting Diodes (OLEDs). ambeed.comijarcce.com The utility of organic molecules in these devices stems from their semiconductor properties, which can be precisely tuned through chemical synthesis. ambeed.com A typical OLED is a multilayer device where charge carriers (electrons and holes) are injected and recombine in an emissive layer to produce light. ijarcce.com

The incorporation of the this compound motif into organic materials is a strategic choice for tuning their electronic characteristics. The isoquinoline core is an extended, planar aromatic system that can facilitate intermolecular π-π stacking, which is beneficial for charge transport. The methylsulfonyl group is a strong electron-withdrawing group, and its inclusion can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the molecule. This electronic modulation is critical for designing materials suited for specific roles within an OLED, such as electron transport layers (ETLs) or host materials for the emissive layer.

While direct reports on polymers made exclusively from this compound are limited, the principles of materials design strongly support its potential. For example, conductive polymers achieve their properties through doped, conjugated backbones. nih.gov The introduction of a highly polar, electron-deficient unit like methylsulfonyl-isoquinoline into a polymer backbone could be used to create n-type (electron-conducting) organic semiconductors, which are essential for efficient OLEDs and other organic electronic devices. nih.gov Furthermore, isoquinoline derivatives have been used as ligands in iridium complexes that act as phosphorescent emitters in high-efficiency OLEDs, demonstrating the scaffold's suitability for optoelectronic applications. researchgate.net

Table 3: Potential Roles of this compound in Functional Materials This table is interactive. Click on the headers to sort the data.

| Material Type | Potential Role of Moiety | Property Influenced | Target Application | Reference |

|---|---|---|---|---|

| Organic Semiconductors | n-type material component | Electron affinity, LUMO level | Electron Transport Layers (ETLs) in OLEDs, Organic photovoltaics | nih.gov |

| Conductive Polymers | Electron-deficient monomer | Conductivity, charge carrier mobility | Organic synthetic metals, flexible electronics | pg.edu.pl |

| Emissive Materials | Ligand in metal complexes | Photoluminescence, electronic properties | Phosphorescent emitters in OLEDs | researchgate.net |

| Host Materials | High triplet energy host | Energy transfer efficiency | Host for phosphorescent guest emitters in OLEDs | ambeed.com |

常见问题

Q. How can researchers validate computational docking predictions for sulfonyl-isoquinoline-protein interactions?

- Methodological Answer : Combine:

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories.

- Alanine Scanning : Mutate predicted binding residues (e.g., Arg120 in COX-2) to test affinity loss.

Cross-validate with SPR or ITC (isothermal titration calorimetry) for experimental values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。